molecular formula C8H7ClN2 B592027 7-(Chloromethyl)-1H-indazole CAS No. 944904-24-9

7-(Chloromethyl)-1H-indazole

Cat. No.: B592027
CAS No.: 944904-24-9
M. Wt: 166.608
InChI Key: QQECYNXETDUMAG-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1H-indazole: is a heterocyclic aromatic compound that features an indazole core with a chloromethyl group attached at the seventh position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-1H-indazole typically involves the chloromethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 7-(Chloromethyl)-1H-indazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted indazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form this compound N-oxide under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form 7-(Hydroxymethyl)-1H-indazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted indazole derivatives
  • This compound N-oxide
  • 7-(Hydroxymethyl)-1H-indazole

Scientific Research Applications

Chemistry: 7-(Chloromethyl)-1H-indazole is used as an intermediate in the synthesis of various indazole-based compounds

Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers explore these compounds for drug development and as probes for biological studies.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the production of various high-value products.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The indazole core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the chloromethyl group.

    7-(Bromomethyl)-1H-indazole: A similar compound with a bromomethyl group instead of a chloromethyl group.

    7-(Hydroxymethyl)-1H-indazole: The reduced form of 7-(Chloromethyl)-1H-indazole.

Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other indazole derivatives. The chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, the specific positioning of the chloromethyl group at the seventh position can influence the compound’s biological activity and binding interactions.

Properties

IUPAC Name

7-(chloromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQECYNXETDUMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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